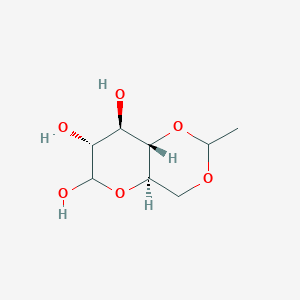

4,6-O-エチリデン-D-グルコピラノース

説明

4,6-O-Ethylidene-D-glucopyranose, also known as 4,6-O-Ethylidene-D-glucopyranose, is a useful research compound. Its molecular formula is C8H14O6 and its molecular weight is 206.19 g/mol. The purity is usually 95%.

The exact mass of the compound 4,6-O-Ethylidene-D-glucopyranose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-O-Ethylidene-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-O-Ethylidene-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

代謝性疾患の研究

“4,6-O-エチリデン-D-グルコピラノース”は、代謝性疾患に関連する研究において注目すべき化合物として特定されています . 代謝性疾患は、体の代謝プロセスが阻害されたときに発生する状態です。これには、糖尿病や代謝症候群などの疾患が含まれます。

がん研究

この化合物は、がん研究の文脈でも言及されています . この分野における正確な役割は明記されていませんが、がん細胞で起こる代謝の変化の研究や、新しい治療戦略の開発に使用できる可能性があります。

糖尿病研究

代謝性疾患の研究における潜在的な役割を考えると、“4,6-O-エチリデン-D-グルコピラノース”は糖尿病研究にも使用できる可能性があります . 糖尿病は、長期間にわたって高血糖が特徴とされる代謝性疾患であり、この分野の研究は常に進化しています。

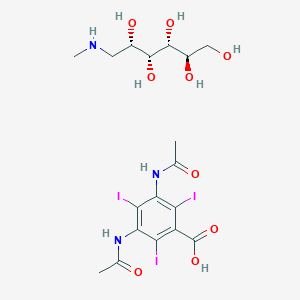

N-グリコシルアミンの合成

“4,6-O-エチリデン-D-グルコピラノース”は、N-グリコシルアミンの合成に使用されてきました . これらの化合物は、新薬の開発やさまざまな化学反応など、幅広い用途を持っています。

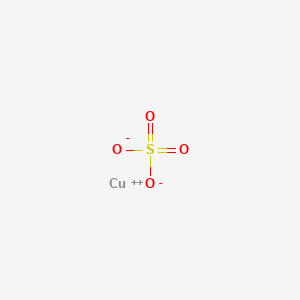

金属イオン錯体の開発

この化合物は、金属イオン錯体の開発に使用されてきました . これらの錯体は、触媒、材料科学、医薬品化学など、さまざまな用途を持っています。

分子構造の研究

“4,6-O-エチリデン-D-グルコピラノース”とその誘導体の結晶構造が研究されています . このような研究は、これらの分子の特性についての貴重な洞察を提供し、さまざまな用途における使用に役立ちます。

作用機序

Target of Action

The primary target of 4,6-O-Ethylidene-D-glucopyranose, also known as 4,6-O-Ethylidene-D-glucopyranoside, is the glucose transporter 1 (GLUT1) . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

4,6-O-Ethylidene-D-glucopyranose acts as a competitive inhibitor at the outer surface binding site of GLUT1 . It competes with glucose for the binding site, thereby reducing the rate of glucose transport into the cell .

Biochemical Pathways

By inhibiting GLUT1, 4,6-O-Ethylidene-D-glucopyranose affects the glucose uptake pathway . This can have downstream effects on various biochemical pathways that depend on glucose, such as glycolysis and the pentose phosphate pathway.

Pharmacokinetics

It is known to penetrate human red cells bysimple diffusion . The compound’s ether/water partition suggests it may have relatively high bioavailability .

Result of Action

The inhibition of GLUT1 by 4,6-O-Ethylidene-D-glucopyranose can lead to a decrease in intracellular glucose levels . This can affect energy production and other cellular processes that depend on glucose.

Action Environment

The action of 4,6-O-Ethylidene-D-glucopyranose can be influenced by various environmental factors. For example, its inhibitory effect on GLUT1 can be potentiated by the presence of sugars in the incubating medium . This potentiation is absent when 4,6-o-ethylidene-d-glucopyranose is used, suggesting it may have a protective action .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

4,6-O-Ethylidene-D-glucopyranose interacts with the glucose transporter protein in the cell membranes . It binds to the outer surface of the glucose transporter, inhibiting glucose exit competitively . Its penetration into human red cells is unaffected by glucose in the medium .

Cellular Effects

4,6-O-Ethylidene-D-glucopyranose has been shown to induce conformational changes in human red cell membrane proteins . It does not induce diabetes in rats and also does not show cytotoxic .

Molecular Mechanism

The molecular mechanism of action of 4,6-O-Ethylidene-D-glucopyranose involves its binding to the outer surface of the glucose transporter in the cell membranes . This binding inhibits glucose exit competitively .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 4,6-O-Ethylidene-D-glucopyranose in animal models. It has been reported that this compound does not induce diabetes in rats .

Transport and Distribution

4,6-O-Ethylidene-D-glucopyranose penetrates human red cells by simple diffusion

特性

IUPAC Name |

(4aR,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3/t3?,4-,5-,6-,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPBLPQAMPVTFO-DBVAJOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18465-50-4, 13224-99-2 | |

| Record name | D-Glucopyranose, 4,6-O-ethylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-O-ethylidene-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the stereochemistry of 4,6-O-Ethylidene-D-glucopyranose impact its use in research?

A1: The defined stereochemistry of 4,6-O-Ethylidene-D-glucopyranose makes it valuable for studying stereochemical relationships in molecules. Researchers have successfully utilized residual dipolar couplings, specifically C-H couplings, to determine the relative stereochemistry of this compound. [] This method, applicable to similar six-membered chair-like ring systems, offers a novel approach for determining relative and remote stereochemistry without needing redundant dipolar couplings or orientation order tensor calculations. []

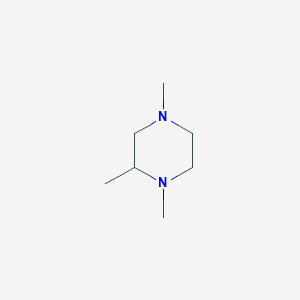

Q2: Can 4,6-O-Ethylidene-D-glucopyranose be used as a building block for synthesizing more complex molecules?

A2: Yes, 4,6-O-Ethylidene-D-glucopyranose serves as a versatile building block in synthesizing larger metal complexes. Researchers have used it to create a Schiff's base ligand, N-(3-tert-butyl-2-hydroxybenzylidene)-4,6-O-ethylidene-beta-D-glucopyranosylamine (H3L1). [] This ligand facilitated the formation of tri- and tetranuclear copper(II) complexes, showcasing the potential of 4,6-O-Ethylidene-D-glucopyranose derivatives in coordination chemistry and materials science. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)